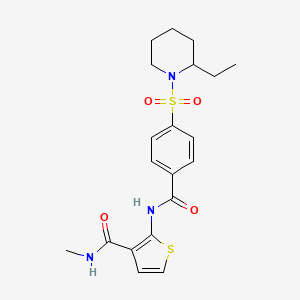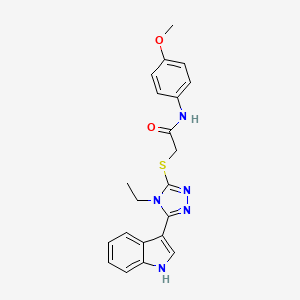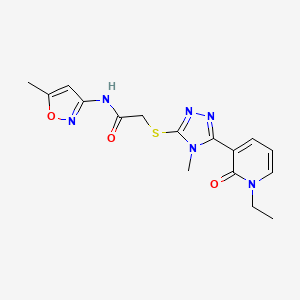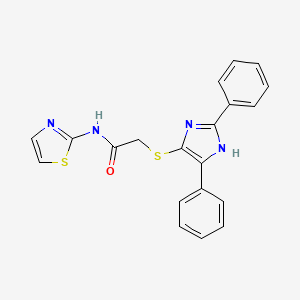![molecular formula C13H21NO4 B2356987 Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 871727-37-6](/img/structure/B2356987.png)
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 871727-37-6 . It has a molecular weight of 255.31 . The IUPAC name of this compound is 2-tert-butyl 3-ethyl (1R,3R,5R)-2-azabicyclo [3.1.0]hexane-2,3-dicarboxylate . It contains a total of 40 bonds, including 19 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes this compound, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed for the synthesis of these derivatives .Molecular Structure Analysis
The InChI code of this compound is 1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a refrigerator .Mechanism of Action
The mechanism of action of Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
Ethyl (this compound)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has been reported to exhibit several biochemical and physiological effects. It has been shown to enhance the binding of GABA to the GABA-A receptor, which leads to an increase in the inhibitory neurotransmission. It has also been reported to reduce the release of glutamate, which is an excitatory neurotransmitter. Furthermore, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate in lab experiments include its ability to act as a chiral auxiliary in asymmetric synthesis and its reported pharmacological activities. However, its complex molecular structure and the multi-step synthesis process make it a challenging compound to work with in the lab.
Future Directions
There are several future directions for the research on Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate. One direction is to explore its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety. Another direction is to investigate its mechanism of action and its interaction with the GABA-A receptor. Furthermore, its potential as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the synthesis method can be optimized to make it more efficient and cost-effective.
Conclusion:
Ethyl (this compound)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a valuable compound for scientific research due to its complex molecular structure and reported pharmacological activities. It has several applications in asymmetric synthesis and potential therapeutic applications for neurological disorders. Further research is needed to explore its mechanism of action and optimize the synthesis method.
Synthesis Methods
The synthesis of Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate involves several steps. The first step is the formation of 2-azabicyclo[3.1.0]hexane, which is obtained by the reaction of cyclopentadiene with N-benzylideneaniline. The second step involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, which is achieved by the reaction of 2-azabicyclo[3.1.0]hexane with Boc anhydride in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Scientific Research Applications
Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research. It is used as a building block for the synthesis of various compounds, such as alkaloids, amino acids, and peptides. It is also used as a chiral auxiliary in asymmetric synthesis. Furthermore, it has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities.
Safety and Hazards
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-OPRDCNLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)
![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)


![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2356914.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)
![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)



![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)